molecular formula C17H15NO4 B558011 Fmoc-Gly-OH-15N CAS No. 125700-33-6

Fmoc-Gly-OH-15N

Cat. No.: B558011
CAS No.: 125700-33-6
M. Wt: 298.3 g/mol
InChI Key: NDKDFTQNXLHCGO-CPZJZEHKSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-glycine-15N: is a compound where the glycine amino acid is labeled with the nitrogen-15 isotope and protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis and various scientific research applications due to its stable isotopic labeling and protective group properties .

Mechanism of Action

Target of Action

Fmoc-Gly-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .

Mode of Action

This compound acts as a protective group for the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This allows for the selective addition of amino acids in a step-wise fashion during peptide synthesis .

Biochemical Pathways

The main biochemical pathway involved with this compound is peptide synthesis . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed. This allows for the controlled addition of amino acids to a growing peptide chain .

Pharmacokinetics

The use of isotopically labeled compounds like this compound can be beneficial in pharmacokinetic studies as tracers .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino group during synthesis, this compound allows for the controlled addition of amino acids, enabling the creation of peptides with a wide range of biological activities .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of a suitable base for the removal of the Fmoc group can influence the efficacy of peptide synthesis . The compound is typically stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N involves the reaction of glycine-15N with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds as follows:

  • Dissolve glycine-15N in an aqueous dioxane solution.
  • Add sodium bicarbonate to the solution to maintain a basic environment.
  • Slowly add 9-fluorenylmethoxycarbonyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature until completion.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies and other analytical techniques. The Fmoc protection allows for selective deprotection and coupling in peptide synthesis, making it a valuable tool in the synthesis of labeled peptides and proteins .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Glycine (Gly) (0.5 g, 6.66 mmole) was dissolved in 10% NaCO3 (14 ml) under stirring in a 50-ml flask. To the resulting solution, which had been put into an ice bath, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.72 g, 6.66 mmol) in dioxane (12 ml) was gradually added. The reaction mixture was stirred at room temperature for 4 hours, and water (150 ml) was then added. The aqueous phase layer was separated from the reaction mixture and stripped with ether three times (75 ml×3). The stripped aqueous layer was acidified with 2N HCl aqueous solution to a pH value of 2, followed by extraction with ethyl acetate three times (75 ml×3). The organic phase layer was recovered and concentrated to obtain crude product of 1.70 g. The crude product was recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly was obtained after filtration at a reduced pressure. Yield: 1.69 g (85%).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaCO3
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
Name
COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21
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reactant
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the Holmes photolinker (4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the photolinker (4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid) (3 eq) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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